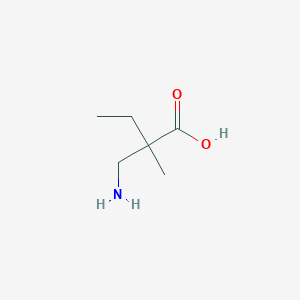

2-(Aminomethyl)-2-methylbutanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted spectral features based on structural analogs:

| Nucleus | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| ^1H | 1.15 (s, 3H, CH3) | Singlet |

| ^1H | 3.25 (d, 2H, CH2NH2) | Doublet (J=6.5 Hz) |

| ^13C | 179.8 (COOH) | - |

| ^13C | 65.4 (C2) | - |

Infrared Spectroscopy

Characteristic vibrational modes observed in related compounds:

- ν(N-H) : 3360–3400 cm⁻¹ (amine stretching)

- ν(C=O) : 1710–1730 cm⁻¹ (carboxylic acid)

- δ(NH2) : 1615–1635 cm⁻¹ (scissoring mode)

- ν(C-O) : 1280–1300 cm⁻¹ (carboxylic acid)

Mass Spectrometry

Fragmentation patterns derived from similar molecular architectures:

- Base peak at m/z 74 (CH2CH(CH3)COOH⁺)

- Molecular ion peak at m/z 131 (M⁺)

- Characteristic cleavage at the β-carbon producing m/z 87 (C3H7NO⁺)

Comparative Analysis with Structural Isomers

Isovaline (2-Amino-2-methylbutanoic Acid)

Nipecotic Acid (Piperidine-3-carboxylic Acid)

- Ring vs. Chain : Cyclic structure eliminates rotational degrees of freedom

- Basicity Comparison :

Property This compound Nipecotic Acid pKa (amine) 9.8–10.2 10.5–11.0 pKa (carboxylic) 2.3–2.6 4.7–5.1

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-(aminomethyl)-2-methylbutanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-6(2,4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) |

InChI Key |

OREBQAKMYKXFHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a primary amine with a suitable alkyl halide, followed by hydrolysis to yield the desired amino acid . Another method includes the reduction of nitriles or imines using hydrogenation or metal-hydride reduction techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(Aminomethyl)-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences

- 2-Amino-2-ethylbutanoic Acid (C₆H₁₃NO₂): Replaces the methyl group with an ethyl group, increasing molecular weight to 131.175 g/mol.

- 2-(Hydroxymethyl)-2-methylbutanoic Acid (C₆H₁₂O₃): Substitutes the aminomethyl group with a hydroxymethyl group, reducing nitrogen content and introducing hydroxyl functionality. This change impacts hydrogen bonding capacity and acidity (pKa ~3.5 for the carboxylic acid group) .

- This derivative is used in specialized pharmaceutical applications .

Physical and Chemical Properties

Key Observations :

- The ethyl analog exhibits lower solubility due to increased hydrophobicity.

- The hydroxymethyl derivative has a higher pKa, reflecting reduced acidity compared to the aminomethyl variant.

Biological Activity

2-(Aminomethyl)-2-methylbutanoic acid, also known as (2S)-2-(aminomethyl)butanoic acid, is a chiral amino acid derivative that plays a significant role in organic synthesis and pharmaceutical research. Its unique molecular structure, characterized by an amino group attached to the second carbon of the butanoic acid chain, allows it to engage in various biological activities, including enzyme interactions and metabolic processes.

- Molecular Formula : C₅H₁₃NO₂

- Molecular Weight : Approximately 115.15 g/mol

The compound is recognized for its reactivity due to the presence of both an amino group and a carboxylic acid group, enabling participation in transamination reactions critical for amino acid metabolism.

Enzymatic Interactions

Research indicates that this compound acts as a substrate for enzymes involved in amino acid metabolism. It participates in transamination reactions, which are essential for the synthesis and degradation of amino acids. This activity suggests potential therapeutic applications, particularly in drug development where modulation of amino acid pathways is crucial.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound hydrochloride (a salt form). It has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This characteristic is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Study on Neuroprotection

A study investigated the neuroprotective effects of this compound hydrochloride on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to control groups, suggesting that this compound could be a candidate for further research in neuroprotective therapies.

Cardiovascular Health Research

In a clinical study focusing on patients with end-stage renal disease undergoing hemodialysis, circulating levels of related short-chain fatty acids were quantified. The findings suggested a negative association between certain SCFA levels and bone morphogenetic protein-6 (BMP-6), indicating potential pathways through which these compounds may influence vascular health .

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₅H₁₃NO₂ | Chiral configuration; participates in transamination |

| (R)-2-Amino-2-methylbutanoic acid hydrochloride | C₅H₁₃ClN₂O₂ | Different stereochemistry affecting biological activity |

| 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride | C₆H₁₃ClN₂O₄ | Contains an additional carboxylic group |

The distinct stereochemistry and functional groups present in this compound contribute to its specific biological activities, differentiating it from similar compounds.

Q & A

How can researchers optimize the asymmetric synthesis of 2-(Aminomethyl)-2-methylbutanoic acid to achieve high enantiomeric purity?

Level: Advanced

Methodological Answer:

Asymmetric synthesis of this chiral compound requires stereoselective methods such as enzymatic resolution or transition-metal catalysis. Industrial protocols often employ continuous flow reactors for precise control of reaction parameters (e.g., temperature, residence time) to minimize racemization . Post-synthesis, enantiomeric excess can be quantified using chiral HPLC with polarimetric detection or LC/MS analysis, leveraging columns like Chiralpak® IA/IB for baseline separation .

What are the primary degradation pathways of this compound under UV irradiation, and how can these be mitigated?

Level: Advanced

Methodological Answer:

Photodegradation studies on structurally related compounds (e.g., clinofibrate derivatives) reveal that UV exposure induces elimination of substituents like 2-methylbutanoic acid, forming stable photoproducts via decarboxylation or cyclohexane ring oxidation . To mitigate degradation:

- Use light-protective storage (amber glass, UV-filtered containers).

- Add antioxidants (e.g., BHT) to reaction mixtures.

- Monitor stability via accelerated UV-stress testing coupled with HPLC-UV/Vis or ESI-LC/MS/MS to identify degradation kinetics .

How does the stereochemistry of this compound influence its interaction with neurological targets such as GABA receptors?

Level: Advanced

Methodological Answer:

The (R)-enantiomer typically exhibits higher affinity for GABA receptors due to spatial compatibility with the receptor’s binding pocket. To validate stereospecific activity:

- Perform molecular docking simulations (e.g., AutoDock Vina) using the crystal structure of GABA receptors (PDB ID: 4COF).

- Conduct in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-muscimol) on neuronal cell lines .

- Compare IC₅₀ values between enantiomers to quantify selectivity .

Which analytical techniques are most effective for quantifying enantiomeric excess in synthesized batches of this compound?

Level: Basic

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol mobile phases; compare retention times against enantiopure standards.

- NMR Spectroscopy : Employ chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals for integration .

- Polarimetry : Measure optical rotation at 589 nm and calculate enantiomeric excess (ee) using

ᴅ values from literature .

What methodologies are employed to study the coordination complexes of this compound with transition metals?

Level: Advanced

Methodological Answer:

- Synthesis : React the compound with metal salts (e.g., CrCl₃·6H₂O) in aqueous ethanol under inert atmosphere.

- Characterization : Use FT-IR to confirm carboxylate-metal binding (shift in ν(C=O) from ~1700 cm⁻¹ to ~1600 cm⁻¹).

- X-ray Crystallography : Resolve crystal structures to determine coordination geometry (e.g., octahedral vs. tetrahedral) .

- Antimicrobial Assays : Test metal complexes against Gram-positive/negative bacteria to correlate structure-activity relationships .

How should researchers address discrepancies in reported biological activities of this compound across studies?

Level: Advanced

Methodological Answer:

- Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables.

- Purity Verification : Use LC/MS to confirm compound integrity and exclude degradation artifacts.

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or methodological biases .

- Structural Analog Studies : Test derivatives (e.g., 2-(Aminomethyl)-4-methylpentanoic acid) to determine if activity is scaffold-specific .

Notes

- All structural data (InChIKey: UUQYMNPVPQLPID-UHFFFAOYSA-N) sourced from PubChem .

- Methodological rigor emphasized through replication protocols and advanced analytical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.